molecular formula C31H25ClF3N5O3 B611320 TGR-1202 hydrochloride CAS No. 1532533-78-0

TGR-1202 hydrochloride

Cat. No. B611320
CAS RN: 1532533-78-0
M. Wt: 608.01
InChI Key: QGVUVMVWYWMZIR-NTISSMGPSA-N
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Description

TGR-1202 hydrochloride, also known as Umbralisib hydrochloride, is an orally active, potent, and selective dual PI3Kδ and casein kinase-1-ε (CK1ε) inhibitor . It has an EC50 of 22.2 nM and 6.0 μM for PI3Kδ and CK1ε, respectively . It exhibits unique immunomodulatory effects on chronic lymphocytic leukemia (CLL) T cells .


Molecular Structure Analysis

The molecular formula of TGR-1202 hydrochloride is C31H25ClF3N5O3. It has a molecular weight of 608.01 .

Scientific Research Applications

Treatment of B-Cell Lymphoma

TGR-1202 hydrochloride has also been used in the treatment of B-Cell Lymphoma. The drug has shown clinical activity in patients with relapsed or refractory B-Cell Lymphoma .

Treatment of Non-Hodgkin Lymphoma (NHL)

TGR-1202 hydrochloride has been administered to patients with relapsed or refractory non-Hodgkin lymphoma (NHL). The drug has shown potential in treating this type of cancer .

Treatment of Follicular Lymphoma (FL)

In the treatment of Follicular Lymphoma (FL), TGR-1202 hydrochloride has shown promising results. Among the 12 FL patients evaluated in a study, 5 achieved an objective response .

Treatment of Diffuse Large B-Cell Lymphoma (DLBCL)

TGR-1202 hydrochloride has shown potential in the treatment of Diffuse Large B-Cell Lymphoma (DLBCL). In a study, 3 out of 11 evaluable patients with DLBCL achieved an objective response .

Treatment of Mantle Cell Lymphoma (MCL) and Hodgkin’s Lymphoma (HL)

While responses have been limited in patients with Mantle Cell Lymphoma (MCL) and Hodgkin’s Lymphoma (HL), TGR-1202 hydrochloride has been used in the treatment of these types of lymphoma .

Mechanism of Action

Target of Action

TGR-1202 hydrochloride, also known as Umbralisib, is a novel, next-generation PI3Kδ inhibitor . The primary target of TGR-1202 is the δ-isoform of Phosphoinositide 3-kinases (PI3Kδ), which is highly expressed in cells of hematopoietic origin and is often upregulated in lymphoid malignancies .

Mode of Action

TGR-1202 inhibits the activity of PI3Kδ, leading to the inhibition of AKT phosphorylation . This inhibition disrupts the pro-survival mechanism in chronic lymphocytic leukemia (CLL) cells, inducing apoptosis and cell death .

Biochemical Pathways

The PI3K pathway plays a crucial role in cell survival and proliferation. By inhibiting PI3Kδ, TGR-1202 disrupts this pathway, leading to the induction of apoptosis in B-cell lymphoma cell lines . This disruption affects the downstream signaling pathways, including the AKT pathway, which is critical for cell survival and growth .

Pharmacokinetics

TGR-1202 has a unique structure that contributes to its extended half-life and accumulation, enabling once-daily dosing . This prolonged half-life allows for a more sustained inhibition of the PI3Kδ pathway, potentially leading to improved therapeutic outcomes .

Result of Action

The inhibition of PI3Kδ by TGR-1202 leads to the induction of apoptosis in B-cell lymphoma cell lines . This results in the death of these cancerous cells, thereby reducing the progression of diseases such as CLL .

Action Environment

The efficacy of TGR-1202 can be influenced by various environmental factors. For instance, the drug’s absorption and subsequent bioavailability can be affected by the patient’s fasting state . Furthermore, the drug’s safety profile is differentiated from other PI3Kδ inhibitors, notably with respect to hepatic toxicity and colitis .

Safety and Hazards

TGR-1202 hydrochloride has been evaluated for safety in patients with CLL and B-cell lymphoma . The most common adverse events were nausea, diarrhea, and fatigue . Notably, the incidence of hepatotoxicity and colitis appears significantly less than that reported with other agents in this class .

Future Directions

TGR-1202 hydrochloride has demonstrated activity in patients with relapsed and refractory hematologic malignancies . It has a favorable safety and tolerability profile compared to other PI3Kδ inhibitors . Clinical studies in various hematological malignancies are underway in multiple countries .

properties

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUVMVWYWMZIR-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TGR-1202 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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